3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group attached to a propanone backbone, which is further linked to a pyrazolopyrazine moiety. The presence of chlorine and nitrogen atoms in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one typically involves multiple steps, starting with the chlorination of phenol to produce 3-chlorophenol. This intermediate is then subjected to further chemical reactions to introduce the pyrazolopyrazine moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.
Biology: Research in biology has shown that derivatives of this compound exhibit biological activity, such as antimicrobial and antifungal properties. These properties make it a candidate for developing new pharmaceuticals.
Medicine: In the medical field, this compound and its derivatives are being studied for their potential therapeutic effects. They may be used in the development of drugs targeting specific diseases or conditions.
Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The presence of the chlorophenyl group and the pyrazolopyrazine moiety allows it to bind to specific receptors or enzymes, leading to biological responses.
Molecular Targets and Pathways:
Receptors: The compound may interact with receptors involved in cellular signaling pathways.
Enzymes: It may inhibit or activate certain enzymes, leading to changes in biochemical processes.
Comparison with Similar Compounds
3-Chlorophenol: A simpler compound with a similar chlorophenyl group.
Pyrazolopyrazine derivatives: Compounds with similar pyrazolopyrazine structures.
Uniqueness: 3-(3-Chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one stands out due to its combination of chlorophenyl and pyrazolopyrazine groups, which provides unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-13-3-1-2-12(10-13)4-5-15(20)18-8-9-19-14(11-18)6-7-17-19/h1-3,6-7,10H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANYKHZPKHOYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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